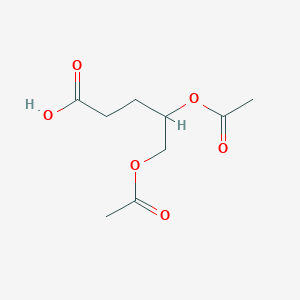
Pentanoic acid, 4,5-bis(acetyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4,5-bis(acetyloxy)- can be achieved through the esterification of 4,5-dihydroxypentanoic acid with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst, such as sulfuric acid or pyridine, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl groups to acetoxy groups.
Industrial Production Methods
On an industrial scale, the production of pentanoic acid, 4,5-bis(acetyloxy)- involves similar esterification processes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to produce the compound in large quantities with high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 4,5-bis(acetyloxy)- undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 4,5-dihydroxypentanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups, forming 4,5-dihydroxypentanoic acid.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for the reduction of ester groups.
Major Products
Hydrolysis: 4,5-dihydroxypentanoic acid and acetic acid.
Oxidation: Various carboxylic acids or ketones, depending on the reaction conditions.
Reduction: 4,5-dihydroxypentanoic acid.
Applications De Recherche Scientifique
Pentanoic acid, 4,5-bis(acetyloxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in esterification reactions.
Biology: The compound is studied for its potential biological activity and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pentanoic acid, 4,5-bis(acetyloxy)- involves its hydrolysis to release 4,5-dihydroxypentanoic acid and acetic acid. The released dihydroxypentanoic acid can participate in various biochemical pathways, potentially exerting biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to release acetic acid suggests it may influence acetylation processes in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydroxypentanoic acid: The parent compound, which lacks the acetoxy groups.
4,5-Diacetoxypentanoic acid: Another esterified derivative with similar properties.
Pentanoic acid: The simplest form of the compound without any hydroxyl or acetoxy groups.
Uniqueness
Pentanoic acid, 4,5-bis(acetyloxy)- is unique due to its dual acetoxy groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo hydrolysis to release acetic acid and dihydroxypentanoic acid makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
259154-20-6 |
|---|---|
Formule moléculaire |
C9H14O6 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
4,5-diacetyloxypentanoic acid |
InChI |
InChI=1S/C9H14O6/c1-6(10)14-5-8(15-7(2)11)3-4-9(12)13/h8H,3-5H2,1-2H3,(H,12,13) |
Clé InChI |
QJTDOXWCBJIJBL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(CCC(=O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



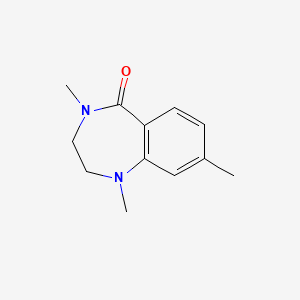
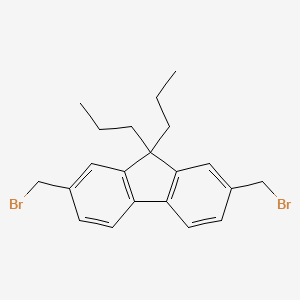
![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)
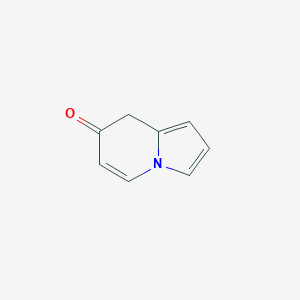

![5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one](/img/structure/B14242907.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-](/img/structure/B14242908.png)
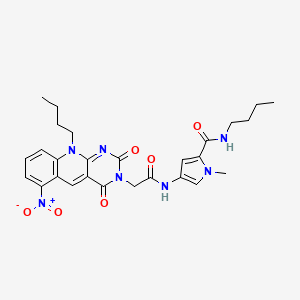
![Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl-](/img/structure/B14242912.png)
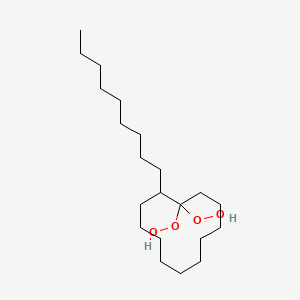
![2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14242917.png)
